methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate is a chemical compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol . This compound is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and presence in various plants. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate can be compared with other similar compounds, such as:
3-methyl-2-oxo-2H-chromen-7-yl propionate: This compound has a similar structure but differs in the position and type of substituents.
(2-oxochromen-3-yl)acetic acid: This compound has a similar chromenyl structure but with an acetic acid group instead of a propanoate group.
1-(2-oxo-7-hydroxy-2H-chromen-3-yl)pyridinium chloride: This compound has a chromenyl structure with a pyridinium chloride group, making it distinct in its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-oxo-3-(2-oxochromen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-17-12(15)7-10(14)9-6-8-4-2-3-5-11(8)18-13(9)16/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEAWCRNAUBKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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